4-Bromo-5-ethoxy-N-methyl-2-nitroaniline
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Overview
Description
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C9H11BrN2O3. It is a derivative of aniline, featuring bromine, ethoxy, methyl, and nitro functional groups. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Ethoxylation: Introduction of the ethoxy group.
Methylation: Addition of the methyl group to the amine
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the above synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline undergoes several types of chemical reactions:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: Reagents like bromine for bromination and nitric acid for nitration
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylaniline: Similar structure but lacks the ethoxy and nitro groups.
4-Bromo-5-ethoxy-2-nitroaniline: Similar but without the N-methyl group.
4-Bromo-2-nitroaniline: Lacks the ethoxy and N-methyl groups.
Uniqueness
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns not found in the similar compounds listed above .
Properties
IUPAC Name |
4-bromo-5-ethoxy-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-15-9-5-7(11-2)8(12(13)14)4-6(9)10/h4-5,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHRUJIIFUWIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742783 |
Source
|
Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-76-5 |
Source
|
Record name | Benzenamine, 4-bromo-5-ethoxy-N-methyl-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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